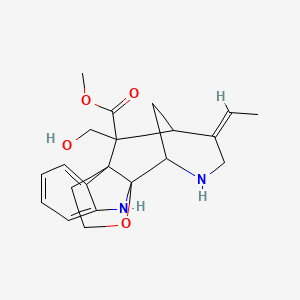
Lonicerine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lonicerine is a natural product found in Kopsia fruticosa and Kopsia singapurensis with data available.
Aplicaciones Científicas De Investigación
Biological Activities
1. Antioxidant Properties
Lonicerine has been studied for its antioxidant capabilities, which are crucial in combating oxidative stress linked to various diseases. Research indicates that it can scavenge free radicals and enhance the body's antioxidant defenses, making it a candidate for further investigation in oxidative stress-related conditions .
2. Anti-inflammatory Effects
Studies have shown that this compound exhibits anti-inflammatory properties, potentially beneficial in treating inflammatory diseases. It has been observed to inhibit pro-inflammatory cytokines and enzymes, suggesting its role as a natural anti-inflammatory agent .
3. Antimicrobial Activity
this compound demonstrates significant antimicrobial effects against various pathogens. Its efficacy against bacteria and fungi positions it as a potential therapeutic agent in treating infections .
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant activity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration, demonstrating this compound's potential as a natural antioxidant .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies investigated the anti-inflammatory effects of this compound on human cell lines. The results showed a marked decrease in the expression of inflammatory markers such as TNF-alpha and IL-6 upon treatment with this compound .
Data Tables
Future Research Directions
The exploration of this compound's applications is still in its early stages. Future research should focus on:
- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities to better understand how it exerts its effects.
- Formulation Development : Developing formulations that enhance the bioavailability and therapeutic potential of this compound.
Propiedades
Fórmula molecular |
C21H26N2O4 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
methyl (13Z)-13-ethylidene-15-(hydroxymethyl)-18-oxa-8,11-diazapentacyclo[7.6.3.110,14.01,9.02,7]nonadeca-2,4,6-triene-15-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-3-13-11-22-17-10-15(13)19(12-24,18(25)26-2)20-8-9-27-21(17,20)23-16-7-5-4-6-14(16)20/h3-7,15,17,22-24H,8-12H2,1-2H3/b13-3+ |
Clave InChI |
OQJSSGHGITUGKL-QLKAYGNNSA-N |
SMILES isomérico |
C/C=C/1\CNC2CC1C(C34C2(NC5=CC=CC=C53)OCC4)(CO)C(=O)OC |
SMILES canónico |
CC=C1CNC2CC1C(C34C2(NC5=CC=CC=C53)OCC4)(CO)C(=O)OC |
Sinónimos |
lonicerine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















